CGP-76030 - 497152-38-2

CGP-76030

Catalog Number: EVT-263964
CAS Number: 497152-38-2
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-76030 is a bio-active chemical.
Overview

CGP-76030 is a chemical compound that functions as a selective inhibitor of the Src family of kinases. This compound has garnered attention in pharmacological research due to its potential applications in treating various cancers, particularly those resistant to existing therapies. The compound is classified primarily as a small molecule kinase inhibitor, which plays a crucial role in cell signaling pathways involved in cancer progression.

Source and Classification

CGP-76030 was developed by the pharmaceutical company Novartis and is categorized under the class of Src inhibitors. It specifically targets Src family kinases, which are implicated in numerous cellular processes, including proliferation, survival, and migration. The inhibition of these kinases can disrupt cancer cell signaling and may enhance the efficacy of other therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of CGP-76030 involves several chemical reactions that typically start with readily available precursors. The synthetic pathway includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a heterocyclic core that is central to the activity of the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against Src kinases.
  3. Purification: After synthesis, CGP-76030 is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The exact synthetic route can vary based on specific research protocols or modifications aimed at improving efficacy or reducing side effects.

Molecular Structure Analysis

Structure and Data

CGP-76030 possesses a complex molecular structure characterized by a heterocyclic framework that is essential for its biological activity. The molecular formula is C18H19N3OC_{18}H_{19}N_3O, and its structure includes:

  • Heterocycles: These are critical for binding to the active site of Src kinases.
  • Substituents: Various substituents influence its pharmacokinetic properties and selectivity.

The three-dimensional conformation of CGP-76030 allows it to fit into the ATP-binding site of Src kinases, thereby inhibiting their activity.

Chemical Reactions Analysis

Reactions and Technical Details

CGP-76030 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This reaction helps in forming bonds between different molecular fragments.
  2. Cyclization Reactions: These are crucial for establishing the heterocyclic structures within CGP-76030.
  3. Deprotection Steps: Certain protecting groups used during synthesis must be removed to yield the final active compound.

Understanding these reactions is vital for optimizing the synthesis process and improving yield.

Mechanism of Action

Process and Data

The mechanism of action for CGP-76030 involves its competitive inhibition of Src family kinases. By binding to the ATP-binding site, CGP-76030 prevents ATP from accessing the kinase, effectively halting downstream signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition can lead to:

  • Induction of Apoptosis: Cancer cells may undergo programmed cell death due to disrupted signaling.
  • Inhibition of Migration: By blocking Src activity, CGP-76030 can reduce metastatic potential in cancer cells.

Research has shown that CGP-76030 can overcome resistance mechanisms associated with other therapies, making it a valuable candidate in combination treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CGP-76030 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 295.36 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

These properties influence its formulation into therapeutic agents for clinical use.

Applications

Scientific Uses

CGP-76030 has significant applications in scientific research, particularly in oncology:

  1. Cancer Research: It is used to study the role of Src kinases in tumorigenesis and metastasis.
  2. Combination Therapy Studies: Researchers investigate its potential when used alongside other kinase inhibitors or chemotherapeutic agents to enhance treatment efficacy.
  3. Resistance Mechanism Exploration: CGP-76030 serves as a tool to understand how cancer cells develop resistance to standard therapies like imatinib.
Introduction to CGP-76030 in Targeted Kinase Inhibition

Role of Src and Abl Kinases in Oncogenic Signaling Pathways

Src Family Kinases (SFKs) and Abelson (Abl) kinases constitute pivotal regulators of oncogenic cascades:

  • Structural and Functional Overlap: Both kinases share conserved catalytic domains but exhibit distinct regulatory mechanisms. Src activation requires dephosphorylation of Tyr530 (human) to relieve autoinhibition, permitting autophosphorylation at Tyr419. Abl activity is modulated by its SH3-SH2 domain assembly and myristoyl pocket [5] [7].
  • Downstream Effectors:
  • Src phosphorylates substrates including p130Cas, STAT3, PI3K, and FAK, driving cytoskeletal reorganization, invasion, and metabolic reprogramming [3] [5] [8].
  • Bcr-Abl—the fusion oncoprotein in chronic myeloid leukemia (CML)—constitutively activates Ras/MAPK, PI3K/Akt, and STAT5 pathways, promoting uncontrolled proliferation and survival [1] [2].
  • Oncogenic Collaboration: Src potentiates Bcr-Abl signaling in Philadelphia chromosome-positive (Ph+) leukemias. Activated Src phosphorylates Bcr-Abl’s kinase domain, enhancing its activity and contributing to imatinib resistance [1] [6]. Additionally, Src-mediated degradation of Abi proteins (natural inhibitors of Abl) facilitates leukemogenesis [2].

Emergence of CGP-76030 as a Dual-Specific Tyrosine Kinase Inhibitor

CGP-76030 was developed to overcome limitations of monospecific inhibitors:

  • Mechanism of Action: As an ATP-competitive inhibitor, CGP-76030 binds the kinase domain of both Src and Abl, suppressing autophosphorylation and substrate phosphorylation. Structural studies confirm its ability to engage conserved residues within the ATP-binding cleft, including the hinge region and hydrophobic pockets [1] [7].
  • Activity Against Resistance Mutations: Unlike imatinib, which requires binding to the inactive conformation of Abl, CGP-76030 inhibits both active and inactive forms. This enables efficacy against Bcr-Abl mutants with disrupted inactive conformations (e.g., Asp276Ser/Glu279Ser) or ATP-pocket mutations (e.g., Thr315Ile) [1].
  • Cellular and Signaling Effects:
  • Inhibits proliferation and survival of Bcr-Abl⁺ cells expressing imatinib-resistant mutants (IC₅₀: 50-100 nM) [1].
  • Suppresses Src-mediated phosphorylation of Akt and p130Cas, disrupting survival and cytoskeletal dynamics [1] [8].
  • Induces apoptosis in leukemia models without affecting JNK or STAT5 pathways, indicating selectivity [1].

Table 1: Preclinical Profile of CGP-76030 Compared to Select Kinase Inhibitors

InhibitorPrimary TargetsResistance Mutations AddressedCellular IC₅₀ (nM)
CGP-76030Src, AblT315I, D276S/E279S, E255K50–100 (Bcr-Abl⁺ cells)
ImatinibAbl, PDGFR, KITNone (ineffective vs T315I)200–600
AMN107 (Nilotinib)AblY253H, E255V, F359V20–40
CrizotinibALK, ROS1, METROS1 fusions20–100 (ROS1⁺ NSCLC)

Historical Context: Development by Novartis and Preclinical Characterization

CGP-76030 originated from Novartis’ oncology discovery programs in the early 2000s:

  • Rational Design Strategy: Novartis leveraged structural insights from imatinib-resistant Bcr-Abl variants to optimize a pyrazolo-pyrimidine scaffold (shared with PP1). Modifications enhanced potency against both Src and Abl while improving pharmacokinetic properties [1] [9].
  • Key Preclinical Studies:
  • In Vitro Efficacy: Demonstrated dose-dependent growth inhibition in BaF3 cells expressing native or mutant Bcr-Abl, with superior activity vs. imatinib in resistant lines [1].
  • In Vivo Validation: Prolonged survival in murine CML models harboring imatinib-resistant Bcr-Abl mutants, confirming target engagement via reduced Src/Abl phosphorylation in tumor lysates [1] [9].
  • Selectivity Profiling: Kinase screens revealed inhibition of Src (IC₅₀: 15 nM), Abl (IC₅₀: 40 nM), and c-Kit, with minimal activity against unrelated kinases (e.g., PKA, PKC) at ≤1 µM [1] [7].
  • Legacy and Evolution: Though CGP-76030 did not advance clinically, it informed Novartis’ development of next-generation inhibitors, including asciminib (ABL001), an allosteric STAMP inhibitor targeting Abl’s myristoyl pocket [9].

Table 2: Binding Characteristics of CGP-76030 to Kinase Domains

KinaseBinding Affinity (Kd, nM)Key Binding Site ResiduesConformational State Bound
Src15Glu310, Met341, Thr338Active/Inactive
Abl (wild-type)40Thr315, Glu286, Met290Active/Inactive
Abl (T315I)85Ile315, Glu286, Met290Active
c-Kit120Val603, Ala621, Cys809Active

Properties

CAS Number

497152-38-2

Product Name

CGP-76030

IUPAC Name

7-[4-[2-(2-methoxyethylamino)ethoxy]phenyl]-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28)

InChI Key

QTVVTRCTOOWLSI-UHFFFAOYSA-N

SMILES

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

CGP-76030; CGP76030; CGP76030; CGP-076030.

Canonical SMILES

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.